molecular formula C10H10F3NO2 B13656711 Ethyl 5-methyl-3-(trifluoromethyl)picolinate

Ethyl 5-methyl-3-(trifluoromethyl)picolinate

Cat. No.: B13656711
M. Wt: 233.19 g/mol
InChI Key: PYGNLLKUSINGFL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(trifluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group attached to the picolinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-3-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 5-methyl-3-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)picolinate
  • Methyl 5-(trifluoromethyl)picolinate
  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate

Uniqueness

Ethyl 5-methyl-3-(trifluoromethyl)picolinate is unique due to the presence of both a methyl and a trifluoromethyl group on the picolinate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-7(10(11,12)13)4-6(2)5-14-8/h4-5H,3H2,1-2H3

InChI Key

PYGNLLKUSINGFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C)C(F)(F)F

Origin of Product

United States

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